molecular formula C23H18BrN3O4 B2446664 7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-91-4

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2446664
CAS No.: 533876-91-4
M. Wt: 480.318
InChI Key: GYUKMGDEPAIDNE-UHFFFAOYSA-N
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Description

7-Bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a functionalized 1,4-benzodiazepine derivative offered as a key building block for medicinal chemistry and drug discovery research. The 1,4-benzodiazepine core is a privileged scaffold in pharmaceutical development, known for its presence in compounds with a wide spectrum of biological activities . This specific analogue incorporates multiple sites for further chemical manipulation, including a bromo substituent that can undergo further cross-coupling reactions and a nitro group, making it a versatile intermediate for constructing compound libraries. The structural features of this compound are designed for exploring structure-activity relationships (SAR). Benzodiazepine derivatives are investigated for various potential biological activities, which may include anxiolytic, anticonvulsant, and sedative effects, as well as anti-HIV and antitumor properties . The presence of the bromine atom at the 7-position is a significant feature, as such halogenated derivatives serve as crucial intermediates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for further diversification of the core structure . Applications: This compound is intended for use as a synthetic intermediate in organic synthesis, particularly in the development of novel pharmaceutical candidates. It is suitable for method development in metal-catalyzed coupling reactions and ring-opening reactions , facilitating the creation of diverse, functionally enriched molecules for biological screening. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please handle with care in a appropriately controlled laboratory environment.

Properties

IUPAC Name

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4/c1-14-17(8-5-9-20(14)27(30)31)23(29)26-13-21(28)25-19-11-10-16(24)12-18(19)22(26)15-6-3-2-4-7-15/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKMGDEPAIDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzodiazepines are often studied for their interactions with neurotransmitter receptors. This compound may be investigated for its potential effects on the central nervous system.

Medicine

While specific medical applications of this compound are not well-documented, benzodiazepine derivatives are commonly used in the treatment of anxiety, insomnia, and seizures. This compound may have potential therapeutic uses in these areas.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative and anxiolytic properties. The specific substituents on this compound may influence its binding affinity and efficacy at the GABA receptor.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant effects.

    Lorazepam: Another benzodiazepine with potent sedative properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

“7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. The presence of the bromo, nitro, and methyl groups can influence its reactivity and interactions with biological targets.

Biological Activity

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The molecular formula of this compound is C22H16BrN3O4, with a molecular weight of approximately 466.291 g/mol. The compound features a bromine atom and a nitro group that may contribute to its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). The presence of the nitro group in this compound could enhance its affinity for the GABA_A receptor, potentially leading to increased anxiolytic and sedative effects.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit a range of pharmacological activities:

  • Anxiolytic Activity : Studies have shown that benzodiazepines can reduce anxiety levels in animal models by enhancing GABAergic transmission.
  • Sedative Effects : Compounds within this class are known for their sedative properties, making them useful in treating insomnia.
  • Anticonvulsant Properties : Benzodiazepines are frequently used in clinical settings to manage seizure disorders.

Study on Anxiolytic Effects

A study published in MDPI examined various benzodiazepine derivatives and their anxiolytic effects using animal models. The study found that modifications at specific positions on the benzodiazepine ring significantly influenced the efficacy and potency of these compounds .

Sedative Properties Investigation

Research highlighted in PubChem explored the sedative effects of benzodiazepines through behavioral assays in rodents. It was observed that compounds with a similar structure to 7-bromo derivatives exhibited significant sedation when administered at specific dosages .

Data Tables

Property Value
Molecular FormulaC22H16BrN3O4
Molecular Weight466.291 g/mol
IUPAC NameThis compound
Purity≥95%

Q & A

Q. What chiral separation techniques achieve enantiomer resolution, and how do their activities differ?

  • Methodological Answer :
  • Chiral HPLC (Chiralpak AD-H) : Resolve enantiomers using hexane:isopropanol (90:10) with 0.1% diethylamine.
  • Enantioselective assays : Test isolated (-) and (+) forms in electrophysiology (patch-clamp) to compare GABAA potentiation. ’s stereochemical data (e.g., (5R) configurations) suggests enantiomer-specific activity .

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